molecular formula C11H9F3O3 B2820189 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid CAS No. 773121-23-6

2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B2820189
CAS No.: 773121-23-6
M. Wt: 246.185
InChI Key: SZHVEHBNTSXDOL-UHFFFAOYSA-N
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Description

“2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 1281486-93-8 . It is also known as 2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid . The compound is typically in powder form .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H9F3O3 . The molecular weight is 246.18 .


Physical And Chemical Properties Analysis

“this compound” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Chemical Synthesis and Modification

2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid and its derivatives are pivotal in the synthesis and modification of organic compounds. The hydroxylation and halogen addition to the carbon-carbon double bond of related enoic acids demonstrate the versatility of these compounds in generating various derivatives with potential applications in pharmaceuticals and materials science. Such reactions allow for the production of dihydroxy-γ-butyrolactones and halogeno-γ-butyrolactones, showcasing the compounds' role in creating structurally diverse and functionally rich molecules (Hongtao Yu & H. Simon, 1991).

Catalysis and Chemical Reactions

The catalytic properties of related compounds, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been utilized in dehydrative condensation between carboxylic acids and amines. This showcases the potential of using this compound derivatives as catalysts in organic synthesis, facilitating the development of novel synthetic routes and enhancing the efficiency of chemical reactions (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Material Science and Polymer Chemistry

In material science, derivatives of this compound have been explored for their applications in creating novel polymers. For instance, the synthesis of enamides from (Z)-3-arylprop-2-enoic acids through a series of transformations highlights the role of these compounds in polymer chemistry, potentially leading to the development of new materials with unique properties (R. Brettle & A. J. Mosedale, 1988).

Safety and Hazards

The safety information for “2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

(E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHVEHBNTSXDOL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OC(F)(F)F)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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